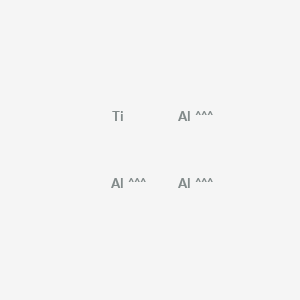

Aluminum, compd. with titanium (3:1)

Overview

Description

Synthesis Analysis

The synthesis of aluminum-titanium compounds involves various methods, including combustion reactions and electrochemistry. Choi and Rhee (1993) studied the effect of aluminum addition on the combustion reaction between titanium and carbon to form titanium carbide (TiC), observing the formation of titanium aluminide compounds like TiAl3 through a combustion reaction that contributes to the reduction in grain size of TiC (Choi & Rhee, 1993). Tsuda et al. (2003) examined the electrochemical behavior of titanium in aluminum chloride-1-ethyl-3-methylimidazolium chloride melt, leading to the electrodeposition of Al-Ti alloys, highlighting a method to synthesize these compounds through electrochemical routes (Tsuda et al., 2003).

Molecular Structure Analysis

The molecular structure of aluminum-titanium compounds, including phases like TiAl3, has been extensively studied. Bumps, Kessler, and Hansen (1952) determined the titanium-rich end of the Ti-Al phase diagram, providing crucial insights into the phase relationships and molecular structure of these compounds (Bumps et al., 1952).

Chemical Reactions and Properties

The chemical reactions and properties of aluminum-titanium compounds are influenced by their synthesis and structure. The formation of titanium aluminides, such as TiAl3, from aluminum and titanium involves exothermic reactions that lead to distinct properties like high hardness and reduced grain size, as shown by Choi and Rhee (1993) and Albert et al. (2020) in their studies on the preparation and characterization of Al-TiC composites (Choi & Rhee, 1993), (Albert et al., 2020).

Physical Properties Analysis

The physical properties of aluminum-titanium compounds, such as hardness, grain size, and phase transformations, are crucial for their application in industry. The addition of aluminum to titanium carbide composites significantly enhances their hardness and reduces grain size, as evidenced by the research of Choi and Rhee (1993) and Albert et al. (2020) (Choi & Rhee, 1993), (Albert et al., 2020).

Chemical Properties Analysis

The chemical properties of aluminum-titanium compounds, including their reactivity, stability, and interaction with other elements, are determined by their unique intermetallic structure. Studies by Choi and Rhee (1993) and Tsuda et al. (2003) demonstrate the reactivity of these compounds in combustion reactions and electrochemical processes, highlighting their potential for various applications (Choi & Rhee, 1993), (Tsuda et al., 2003).

Scientific Research Applications

Microstructural Characterization : Aluminum-titanium (Al-Ti) alloys, especially in hexagonal forms, are used in aviation for their combination of strength and ductility. Microstructural parameters such as domain size, microstrain, dislocation density, and stacking fault probabilities are critical for these alloys (Ghosh, Chattopadhayay, Meikap, & Chatterjee, 2008).

Enhanced Mechanical Properties : Powder metallurgy has been used to create Aluminium-Titanium carbide (TiC) composites, significantly enhancing their mechanical properties like hardness (Albert, Sunil, Christopher, Jegan, Prabhu, & Selvaganesan, 2020).

Aluminum Matrix Composites (AMCs) : AMCs with titanium carbide (TiC) reinforcements show improved properties such as stiffness, strength, corrosion resistance, wear resistance, and lightweight, making them suitable for space industry applications (Sambathkumar, Gukendran, Mohanraj, Karupannasamy, Natarajan, & Christopher, 2023).

Combustion and Energetic Properties : The addition of titanium to aluminum enhances the reactivity of thermites, impacting pressure, burn time, and temperature, which is significant for energetic materials and biocidal properties (Zhao, Wang, Wang, Wu, Kline, Rehwoldt, Ren, & Zachariah, 2020).

Improved Wear Resistance : The addition of titanium elements to aluminum, such as in the form of Titanium Diboride (TiB2), has been shown to improve hardness, strength, stiffness, and wear properties, making these composites suitable for automotive, marine, and shipbuilding industries (Mohanavel, Ravichandran, Anandakrishnan, Pramanik, Meignanamoorthy, Karthick, & Muhibbullah, 2021).

Laser Surface Engineering : Aluminum alloys alloyed with titanium powder using laser beam surface melting show improved hardness and corrosion resistance, suitable for automotive and aerospace applications (Jiru, Kebeta, & Singh, 2019).

Mechanism of Action

Target of Action

The primary targets of the Aluminum, compd. with titanium (3:1) are the structural and mechanical properties of materials in which it is incorporated. This compound, often used in the form of an alloy, interacts with the atomic structure of the material, enhancing its strength, durability, and resistance to corrosion .

Mode of Action

The compound’s mode of action involves the formation of intermetallic compounds and the refinement of grain size in the material. The addition of titanium to aluminum leads to the formation of Al3Ti particles, which act as nucleating agents providing sites for heterogeneous nucleation . These particles also increase strain hardening by acting as barriers for dislocation motion .

Biochemical Pathways

While Aluminum, compd. with titanium (3:1) is primarily used in materials science and engineering, it has been noted that aluminum compounds have been used in vaccines due to their immunopotentiation and safety records . .

Result of Action

The result of the action of Aluminum, compd. with titanium (3:1) is an enhancement of the mechanical properties of the material in which it is incorporated. For instance, the addition of titanium to aluminum can significantly improve the tensile properties of the resulting composite material . Furthermore, the ultimate tensile strength can be increased significantly when using water quenching .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

In a study investigating the effect of titanium aluminum carbide on the model organism Galleria mellonella, it was found that exposure to Ti3AlC2 led to changes in metabolic enzymes such as alanine transferase, aspartate transferase, gamma-glutamyl transferase, lactate dehydrogenase, amylase, creatine kinase, and alkaline phosphatase . The contents of bilirubin, albumin, uric acid, and total protein were also affected after exposure .

Cellular Effects

The frequent use of industrially available composites like titanium aluminum carbide contributes to environmental pollution and may cause cellular and oxidative damage in native organisms The exact cellular effects of Aluminum, compd

Molecular Mechanism

The molecular mechanism of action of Aluminum, compdIt is known to interact with various biomolecules and enzymes, leading to changes in metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of Aluminum, compdIt is known that exposure to this compound can lead to changes in the levels of various biochemical markers over time .

Metabolic Pathways

Aluminum, compd. with titanium (3:1) is known to interact with various enzymes and affect metabolic pathways

properties

InChI |

InChI=1S/3Al.Ti | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPDWFJSZHWILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065151 | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.812 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Titanium aluminide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12004-78-3 | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium, compound with titanium (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.